2-(1-Nitronaphthalene-2-sulfonyl)acetamide
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Overview
Description
2-(1-Nitronaphthalene-2-sulfonyl)acetamide is an organic compound with a complex structure that includes a nitronaphthalene moiety and a sulfonylacetamide group
Preparation Methods
The synthesis of 2-(1-Nitronaphthalene-2-sulfonyl)acetamide typically involves multiple steps. One common method starts with the nitration of naphthalene to produce 2-nitronaphthalene . This intermediate can then undergo sulfonation to introduce the sulfonyl group. Finally, the acetamide group is introduced through a reaction with acetic anhydride or a similar reagent under controlled conditions .
Chemical Reactions Analysis
2-(1-Nitronaphthalene-2-sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Scientific Research Applications
2-(1-Nitronaphthalene-2-sulfonyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of sulfonyl compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Nitronaphthalene-2-sulfonyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with various biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
2-(1-Nitronaphthalene-2-sulfonyl)acetamide can be compared with other nitronaphthalene derivatives and sulfonylacetamide compounds:
2-Nitronaphthalene: Similar in structure but lacks the sulfonylacetamide group, making it less versatile in certain applications.
Sulfonylacetamide analogues: These compounds share the sulfonylacetamide group but may have different aromatic systems, affecting their reactivity and applications.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
CAS No. |
74616-74-3 |
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Molecular Formula |
C12H10N2O5S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
2-(1-nitronaphthalen-2-yl)sulfonylacetamide |
InChI |
InChI=1S/C12H10N2O5S/c13-11(15)7-20(18,19)10-6-5-8-3-1-2-4-9(8)12(10)14(16)17/h1-6H,7H2,(H2,13,15) |
InChI Key |
MSPUCGSYBPEUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
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